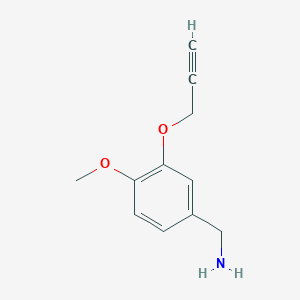

(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a prop-2-yn-1-yloxy group, and a methanamine group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine typically involves the reaction of 4-methoxyphenol with propargyl bromide to form 4-methoxy-3-(prop-2-yn-1-yloxy)phenol. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy and prop-2-yn-1-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The methoxy and prop-2-yn-1-yloxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound shares a similar structure but includes a ketone group instead of a methanamine group.

(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Similar structure with a bromomethyl group.

(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains an aminoethoxy group.

Uniqueness

The uniqueness of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

(4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine, also referred to as a propargyloxy phenyl compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a propargyl ether linked to a phenyl group and an amine moiety, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to form covalent bonds with biological targets, such as enzymes and receptors. The propargyl group allows for interactions that may influence various biochemical pathways, leading to significant biological effects. Key mechanisms include:

- Photosensitization : The compound can act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to UV light, which can induce cell death or modulate cellular pathways.

- Covalent Modifications : It may induce covalent modifications in target proteins, suggesting potential therapeutic applications in treating diseases such as cancer or infections.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain propargyloxy compounds demonstrate promising anticancer properties by targeting specific signaling pathways involved in tumor growth and survival .

Case Study:

A study on flavonoid derivatives containing the propargyl ether functionality reported significant cytotoxic effects against head and neck cancer cell lines. The results highlighted the potential of propargyloxy compounds in cancer therapy, suggesting that structural modifications can enhance their efficacy.

Antibacterial Properties

The antibacterial activity of related compounds has also been explored, particularly against Helicobacter pylori. Investigations have shown that modifications in the phenyl ring can enhance antibacterial properties, indicating that this compound might possess similar activities depending on its structural variations .

Data Table: Biological Activity Summary

Pharmacological Potential

The pharmacological potential of this compound is under active investigation. Its ability to induce covalent modifications suggests possible therapeutic applications in drug development. The compound's unique structure allows it to interact with various molecular targets, potentially influencing their activity and downstream signaling pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for laboratory-scale preparation of (4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl)methanamine?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Mannich Reaction : Use acetophenone derivatives as ketone components and phenethylamine hydrochloride as the amine source to form intermediate aryl-propanone structures .

Propargylation : Introduce the propargyl ether group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions.

Amine Protection/Deprotection : Protect the primary amine during reactive steps (e.g., using Boc groups) to avoid side reactions .

Purification typically involves column chromatography and recrystallization.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign peaks for methoxy (δ ~3.8 ppm), propargyloxy (δ ~4.7 ppm), and methanamine (δ ~2.9 ppm) groups.

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve anisotropic displacement parameters and confirm spatial arrangement . ORTEP-3 or Mercury CSD can visualize thermal ellipsoids and packing motifs .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) with exact mass matching theoretical values.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from:

- Thermal Motion Artifacts : Refine anisotropic displacement parameters using SHELXL to correct for over-smoothed electron density .

- Twinned Crystals : Apply twin-law refinement in SHELXTL or use Mercury’s packing similarity tool to compare with analogous structures .

- Disorder Modeling : For propargyloxy groups, split occupancy refinement or constraints may improve accuracy .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., amine group) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) to evaluate propargyl group stability under acidic/basic conditions.

- Docking Studies : If targeting serotonin receptors (e.g., 5-HT), use AutoDock Vina to model interactions with binding pockets, guided by analogs like GR 127935 .

Q. How can synthetic yields be optimized for large-scale research applications?

- Methodological Answer :

- Propargylation Efficiency : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .

- Microwave-Assisted Synthesis : Reduce reaction time for Mannich steps (e.g., 30 min at 100°C vs. 24 hrs conventional) .

- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer extraction .

Q. What analytical approaches validate purity and detect trace impurities?

- Methodological Answer :

- HPLC-PDA/MS : Use C18 columns with acetonitrile/water gradients. Monitor for byproducts (e.g., depropargylated analogs) via UV at 254 nm .

- Chiral HPLC : If enantiomers are present, employ amylose-based columns to resolve stereochemical purity .

- NMR DOSY : Differentiate between monomeric and aggregated species in solution .

Pharmacological and Mechanistic Questions

Q. How does the propargyloxy moiety influence the compound’s bioactivity?

- Methodological Answer :

- Metabolic Stability : The propargyl group may resist cytochrome P450 oxidation, enhancing plasma half-life (test via liver microsome assays) .

- Target Binding : Compare docking scores of propargyl vs. methyl/ethyl analogs at serotonin receptors (e.g., 5-HT1A) using PyMOL .

- Click Chemistry Compatibility : Use CuAAC reactions to conjugate biomarkers (e.g., fluorescein-azide) for cellular tracking .

Q. What strategies mitigate amine oxidation during long-term storage?

- Methodological Answer :

- Inert Atmosphere : Store under argon in amber vials at -20°C.

- Antioxidant Additives : Include 0.1% BHT in DMSO stocks .

- Lyophilization : Convert to hydrochloride salt for improved stability .

Q. Data Reproducibility and Reporting

Q. How should researchers document crystallographic data for reproducibility?

- Methodological Answer :

- CIF Files : Deposit refined CIFs in the Cambridge Structural Database (CSD), including H-atom positions and displacement parameters .

- ORTEP Diagrams : Generate figures with WinGX, annotating thermal ellipsoids at 50% probability .

- Validation Reports : Attach PLATON/checkCIF outputs to publications to highlight potential errors .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(4-methoxy-3-prop-2-ynoxyphenyl)methanamine |

InChI |

InChI=1S/C11H13NO2/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h1,4-5,7H,6,8,12H2,2H3 |

InChI Key |

KDTGLOUUZDZDAM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CN)OCC#C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.